methyl (6-{[(2,4-dimethoxyphenyl)amino]methyl}-7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
METHYL 2-(6-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYL}-7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(6-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYL}-7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen core, followed by the introduction of the dimethoxyphenylamino group and other substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(6-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYL}-7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 2-(6-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYL}-7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of METHYL 2-(6-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYL}-7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)ACETATE: A simpler chromen derivative with similar core structure but fewer substituents.
2,4-DIMETHOXYPHENYLAMINE: A related compound with the same aromatic amine group but lacking the chromen core.
7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL ACETATE: Another chromen derivative with different substitution patterns.
Uniqueness
METHYL 2-(6-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYL}-7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H25NO7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
methyl 2-[6-[(2,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C23H25NO7/c1-12-16-8-14(11-24-18-7-6-15(28-3)9-19(18)29-4)21(26)13(2)22(16)31-23(27)17(12)10-20(25)30-5/h6-9,24,26H,10-11H2,1-5H3 |
InChI Key |
OTGASWRUVBHXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CNC3=C(C=C(C=C3)OC)OC)CC(=O)OC |
Origin of Product |
United States |
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